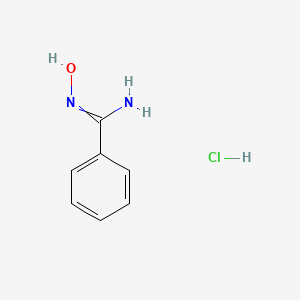

Benzamidoxime hydrochloride

Description

BenchChem offers high-quality Benzamidoxime hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamidoxime hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H9ClN2O |

|---|---|

Molecular Weight |

172.61 g/mol |

IUPAC Name |

N'-hydroxybenzenecarboximidamide;hydrochloride |

InChI |

InChI=1S/C7H8N2O.ClH/c8-7(9-10)6-4-2-1-3-5-6;/h1-5,10H,(H2,8,9);1H |

InChI Key |

CVOJDESLSXPMSK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and molecular properties of benzamidoxime hydrochloride

The following technical guide provides an in-depth analysis of Benzamidoxime Hydrochloride, structured for researchers and drug development professionals.

Molecular Architecture, Synthetic Frameworks, and Bio-Metabolic Interfaces

Executive Summary

Benzamidoxime hydrochloride (N-hydroxybenzimidamide hydrochloride) is a pivotal intermediate in heterocyclic chemistry and a model substrate in metabolic enzymology. While primarily utilized as a precursor for the synthesis of 1,2,4-oxadiazoles —a privileged scaffold in medicinal chemistry—it has gained renewed significance as a probe for the Mitochondrial Amidoxime Reducing Component (mARC) system. This guide delineates its physicochemical profile, validated synthetic protocols, and its dual role as a chemical building block and a prodrug moiety.

Molecular Architecture & Physicochemical Profile[1]

Benzamidoxime exists in equilibrium between its Z and E isomers, with the Z form often favored due to intramolecular hydrogen bonding. In its hydrochloride salt form, the compound exhibits enhanced water solubility and stability compared to the free base, which is prone to slow decomposition under ambient conditions.

Structural Dynamics

The core structure features a benzamide backbone where the carbonyl oxygen is replaced by an oxime moiety (=N-OH) and the amide nitrogen remains (–NH₂).

-

Tautomerism: The amidoxime group can exist in tautomeric forms (amide-like vs. imidic acid-like), influencing its reactivity toward electrophiles.

-

Protonation: In the hydrochloride salt, protonation typically occurs at the imine nitrogen, the most basic site (pKa ≈ 4.85), stabilizing the molecule against hydrolysis.

Key Physicochemical Data

| Property | Value / Description | Context |

| IUPAC Name | N'-Hydroxybenzimidamide hydrochloride | Formal nomenclature |

| CAS No. | 613-92-3 (Free base); 99277-23-3 (HCl salt) | Note: 613-92-3 is often used generically.[1] |

| Formula | C₇H₈N₂O[2][3][4][5] · HCl | Salt MW: 172.61 g/mol |

| Melting Point | 77–80 °C (Free base); >160 °C (HCl salt, dec.) | Salt form has higher thermal stability. |

| pKa (Conj. Acid) | ~4.85 (Imine N) | Proton loss yields neutral amidoxime. |

| pKa (Acidic) | ~12.36 (Oxime –OH) | Deprotonation yields anionic nucleophile.[6] |

| Solubility | Water (High for salt), Ethanol, DMSO | Free base is sparingly soluble in water. |

Synthetic Framework & Manufacturing

The synthesis of benzamidoxime is a classic nucleophilic addition of hydroxylamine to a nitrile. The efficiency of this reaction depends critically on pH control to ensure the availability of free hydroxylamine (:NH₂OH) while preventing the "over-reaction" to amide byproducts.

Validated Synthesis Protocol

Objective: Synthesis of Benzamidoxime from Benzonitrile.

Reagents:

-

Benzonitrile (1.0 eq)[7]

-

Hydroxylamine Hydrochloride (NH₂OH[8]·HCl) (1.2 eq)

-

Sodium Carbonate (Na₂CO₃) (0.6 eq) or Triethylamine

-

Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

-

Preparation of Free Hydroxylamine: Dissolve NH₂OH·HCl in a minimum amount of water. Slowly add Na₂CO₃ (dissolved in water) to neutralize the HCl. Critical Control Point: Evolution of CO₂ gas observed; ensure temperature < 25°C to prevent decomposition.

-

Nucleophilic Addition: Add Benzonitrile and Ethanol to the reaction mixture. The solution should be homogeneous.

-

Reflux: Heat the mixture to reflux (approx. 78-80°C) for 6–12 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 7:3) for the disappearance of the nitrile spot.

-

Isolation (Free Base): Evaporate ethanol under reduced pressure. Cool the aqueous residue to 0–4°C. The benzamidoxime free base will precipitate as white/off-white crystals. Filter and wash with ice-cold water.

-

Conversion to Hydrochloride: Dissolve the crude free base in anhydrous diethyl ether or ethanol. Add 4M HCl in dioxane (or bubbling HCl gas) dropwise at 0°C. The hydrochloride salt precipitates immediately.

-

Recrystallization: Recrystallize from Ethanol/Diethyl Ether to yield analytical grade material.

Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic attack of hydroxylamine on the nitrile carbon.

Reactivity & Synthetic Utility: The 1,2,4-Oxadiazole Gateway

Benzamidoxime is the primary "N-C-N-O" building block for constructing 1,2,4-oxadiazoles , a ring system found in various bioactive compounds (e.g., sphingosine-1-phosphate receptor agonists).

Cyclization Pathways

The formation of the oxadiazole ring involves O-acylation followed by cyclodehydration.

-

O-Acylation: Reaction with an acyl chloride (R-COCl) or anhydride in the presence of a base (Pyridine) yields the O-acylamidoxime intermediate.

-

Cyclodehydration: Heating the O-acyl intermediate (often in toluene or DMF) induces ring closure, eliminating water to form the 3,5-disubstituted-1,2,4-oxadiazole.

Self-Validating Check: If the reaction stalls at the O-acyl intermediate, the IR spectrum will show a strong ester carbonyl stretch (~1740 cm⁻¹) but lack the characteristic C=N ring vibrations of the oxadiazole (~1560–1600 cm⁻¹).

Biological Relevance: The mARC System & Prodrug Strategy

Benzamidoxime serves as a critical probe for the Mitochondrial Amidoxime Reducing Component (mARC) . This molybdenum-containing enzyme system is responsible for the reductive metabolism of N-hydroxylated compounds.

The Prodrug Concept

Amidines (Ph-C(=NH)NH₂) are often potent drugs (e.g., trypsin inhibitors) but suffer from poor oral bioavailability due to their high basicity (pKa ~11) and permanent positive charge at physiological pH.

-

Solution: Masking the amidine as an amidoxime (pKa ~4.8) drastically increases lipophilicity and membrane permeability.

-

Activation: Once absorbed, the mARC system reduces the N-O bond, regenerating the active amidine.

Metabolic Pathway Mechanism

The reduction requires three components:

-

mARC: The catalytic unit containing the Molybdenum cofactor.

-

Cytochrome b5 (Cyb5): The electron carrier.

-

NADH-Cytochrome b5 Reductase (Cyb5R): The electron donor source.

References

-

Clement, B., et al. (2006). Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme.[9] Journal of Biological Chemistry.[9]

-

Kitamura, S., et al. (1999). Metabolism of benzamidoxime in human hepatocytes and role of UDP-glucuronosyltransferases. Drug Metabolism and Disposition.

-

Augustine, J. K., et al. (2009).[10] PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles.[10] Journal of Organic Chemistry.

-

Mehio, N., et al. (2023).[8] Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency. International Journal of Molecular Sciences.[6]

-

PubChem Compound Summary. (2024). Benzamidoxime.[2][3][4][5][9][11][12] National Center for Biotechnology Information.

Sources

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. BENZAMIDOXIME HYDROCHLORIDE | 613-92-3 [chemicalbook.com]

- 3. Benzamidoxime hydrochloride | CAS 613-92-3 (non-salt) | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. biosynth.com [biosynth.com]

- 5. Benzamidoxime | C7H8N2O | CID 7259353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. research.unipg.it [research.unipg.it]

- 7. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. scielo.org.mx [scielo.org.mx]

- 9. biorxiv.org [biorxiv.org]

- 10. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 11. echemi.com [echemi.com]

- 12. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Thermodynamic Stability of Benzamidoxime Hydrochloride in Solution

For Researchers, Scientists, and Drug Development Professionals

Foreword

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, paramount among them being the assurance of its stability. A comprehensive understanding of a molecule's thermodynamic stability is not merely a regulatory requirement but a fundamental cornerstone of robust drug development. This guide, prepared for the discerning scientific professional, delves into the core principles and practical methodologies for evaluating the stability of benzamidoxime hydrochloride in solution. As a senior application scientist, my aim is to provide not just a set of protocols, but a foundational understanding of the "why" behind the "how," empowering you to design, execute, and interpret stability studies with scientific rigor and confidence.

Introduction to Benzamidoxime Hydrochloride and the Imperative of Stability Profiling

Benzamidoxime and its derivatives are a class of compounds with significant interest in medicinal chemistry, often investigated for their potential as prodrugs of amidines. The hydrochloride salt form is frequently utilized to enhance solubility and bioavailability. However, the introduction of an ionizable group and the inherent reactivity of the amidoxime functional group necessitate a thorough investigation of its stability in solution, the medium through which it is most likely to be administered or formulated.

Stability is not a monolithic concept; it is a dynamic interplay of a molecule's intrinsic properties with its environment. For benzamidoxime hydrochloride, this involves understanding its susceptibility to degradation under various stress conditions, including pH, temperature, and light. A comprehensive stability profile is critical for:

-

Predicting Shelf-Life: Ensuring the drug maintains its potency and safety over its intended storage period.

-

Formulation Development: Guiding the selection of excipients, pH, and packaging to create a stable drug product.

-

Identifying Potential Degradants: Characterizing and quantifying degradation products to assess their potential toxicity.

-

Regulatory Compliance: Fulfilling the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

This guide will navigate the complexities of establishing a robust stability profile for benzamidoxime hydrochloride, from fundamental chemical principles to the practical execution of forced degradation studies and the development of stability-indicating analytical methods.

The Chemical Landscape: Potential Degradation Pathways of Benzamidoxime Hydrochloride

The benzamidoxime hydrochloride molecule possesses several functional groups that are susceptible to chemical transformation. Understanding these potential degradation pathways is the first step in designing meaningful stability studies.

Hydrolysis: The Ubiquitous Threat

Hydrolysis, the cleavage of chemical bonds by water, is a primary degradation pathway for many pharmaceuticals. For benzamidoxime hydrochloride, the amidoxime functional group is the main site of hydrolytic attack.

-

Acid-Catalyzed Hydrolysis: In acidic solutions, the amidoxime can be protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This can lead to the formation of benzamide and hydroxylamine.

-

Base-Catalyzed Hydrolysis: In basic solutions, the hydroxide ion can directly attack the carbonyl-like carbon of the amidoxime, leading to the formation of a tetrahedral intermediate that can subsequently break down. Studies on benzamidiniums have shown they hydrolyze at room temperature in aqueous base to yield the corresponding primary amide[1]. This suggests a similar pathway for benzamidoxime.

Oxidation: The Role of Reactive Oxygen Species

Oxidative degradation can be initiated by atmospheric oxygen or reactive oxygen species. The nitrogen and oxygen atoms of the amidoxime group can be susceptible to oxidation. Potential oxidation products could include N-oxides or other more complex degradation products.

Photodegradation: The Impact of Light Energy

Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy to initiate photochemical reactions. Aromatic compounds like benzamidoxime can absorb UV light, leading to the formation of excited states that can then undergo various reactions, including bond cleavage and rearrangement.

Thermal Degradation: The Influence of Heat

Elevated temperatures can accelerate degradation reactions. While benzamidoxime has been reported to be stable up to 170°C in its solid form, its stability in solution at elevated temperatures may be significantly different[2]. Thermal stress can accelerate hydrolysis and other degradation pathways.

The interplay of these degradation pathways is crucial. For instance, the hydrochloride salt, while improving solubility, can create a low microenvironmental pH, which may increase the rate of hydrolysis for susceptible drugs[3].

The Strategic Approach: Designing and Executing Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of stability assessment. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to intentionally generate degradation products. The primary objectives of forced degradation studies are to:

-

Elucidate degradation pathways.

-

Identify potential degradation products.

-

Develop and validate a stability-indicating analytical method.

The design of these studies should be systematic and based on the chemical nature of the molecule.

Diagram of the Forced Degradation Workflow

Sources

The Solubility Enigma of Benzamidoxime Hydrochloride: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of benzamidoxime hydrochloride, a compound of significant interest in medicinal chemistry and drug development. In the absence of extensive published quantitative solubility data, this document synthesizes foundational physicochemical principles, qualitative solubility information, and comparative data from structurally related compounds to build a predictive and practical understanding of its behavior in aqueous and organic media. This guide is designed to empower researchers, scientists, and drug development professionals with the theoretical framework and experimental protocols necessary to effectively utilize and characterize benzamidoxime hydrochloride in their work.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a cornerstone of pharmaceutical sciences, profoundly influencing a compound's bioavailability, formulation strategies, and ultimate therapeutic efficacy. For a molecule like benzamidoxime hydrochloride, understanding its dissolution characteristics in various solvent systems is not merely an academic exercise but a critical step in its journey from the laboratory to potential clinical applications. This guide delves into the nuanced world of its solubility, navigating the complexities of solvent-solute interactions to provide a robust framework for its practical application.

Physicochemical Properties of Benzamidoxime Hydrochloride

A molecule's solubility is intrinsically linked to its structural and electronic properties. Benzamidoxime hydrochloride possesses a unique combination of features that dictate its interaction with different solvents.

-

Molecular Structure: The molecule consists of a polar amidoxime group (-C(=NOH)NH2) attached to a nonpolar benzene ring. The presence of both hydrophilic and lipophilic regions results in a nuanced solubility profile.

-

Hydrochloride Salt: The formation of the hydrochloride salt significantly enhances the polarity of the molecule. The protonated amidoxime group can readily engage in ion-dipole interactions with polar solvents, particularly water. This is a common strategy to improve the aqueous solubility of drug candidates.[1]

-

Hydrogen Bonding: The amidoxime group has multiple hydrogen bond donors (-OH and -NH2) and acceptors (N and O), enabling it to form strong hydrogen bonds with protic solvents like water and alcohols.

-

pKa: The predicted pKa of benzamidoxime is approximately 6.85, indicating that it can exist in both ionized and non-ionized forms within a physiological pH range.[2][3] The hydrochloride salt will be predominantly ionized in neutral and acidic solutions.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O·HCl | [4] |

| Molecular Weight | 172.61 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [2][3] |

| pKa (predicted) | 6.85 ± 0.69 | [2][3] |

Solubility Profile: A Comparative and Predictive Analysis

Direct, quantitative solubility data for benzamidoxime hydrochloride is sparse. However, by examining qualitative descriptions and the solubility of analogous compounds, we can construct a reliable predictive model.

Aqueous Solubility

The hydrochloride salt form is expected to render benzamidoxime significantly more water-soluble than its free base, which is described as sparingly soluble in water (approximately 0.3 g/L at 25°C). The primary driving force for aqueous solubility is the strong ion-dipole interactions between the protonated amidoxime and water molecules, supplemented by extensive hydrogen bonding.

For a comparative perspective, the structurally similar compound benzamidine hydrochloride exhibits a water solubility of 50 mg/mL .[5][6] Another hydrochloride salt, phencyclidine hydrochloride , has a reported water solubility of 11.2 mg/mL .[7] Based on these comparisons, it is reasonable to anticipate that benzamidoxime hydrochloride will exhibit good aqueous solubility, likely in the mg/mL range.

Solubility in Organic Solvents

The solubility in organic solvents is a complex interplay of polarity, hydrogen bonding capacity, and the size and shape of the solvent molecules.

Qualitative Data for Benzamidoxime Hydrochloride:

This limited data suggests a preference for more polar organic solvents.

Predictive Analysis Based on Solvent Class:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, and their polar nature can solvate the charged hydrochloride salt. We can predict moderate to good solubility in these solvents. For comparison, benzamidine hydrochloride is soluble in ethanol at 10 mg/mL ,[8][9] and phencyclidine hydrochloride is soluble in methanol at 30 mg/mL .[7] The "slightly soluble" description for benzamidoxime hydrochloride in methanol suggests its solubility may be lower than that of phencyclidine hydrochloride in the same solvent.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents have significant dipole moments but lack O-H or N-H bonds for hydrogen bond donation.[10][11][12] They are effective at solvating cations. For comparison, benzamidine hydrochloride shows good solubility in DMSO (25 mg/mL ) and DMF (25 mg/mL ).[8][9] It is plausible that benzamidoxime hydrochloride would also exhibit reasonable solubility in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the hydrochloride salt, benzamidoxime hydrochloride is expected to have very poor solubility in non-polar solvents. The energy required to break the ionic lattice of the salt would not be compensated by the weak van der Waals interactions with these solvents.

Summary of Expected Solubility Trends

The following table summarizes the predicted and known solubility behavior of benzamidoxime hydrochloride, with comparative data from related compounds.

| Solvent | Solvent Type | Predicted/Known Solubility of Benzamidoxime HCl | Comparative Solubility of Benzamidine HCl | Comparative Solubility of Phencyclidine HCl |

| Water | Polar Protic | Good | 50 mg/mL[5][6] | 11.2 mg/mL[7] |

| Methanol | Polar Protic | Slightly Soluble[2][3] | Soluble | 30 mg/mL[7] |

| Ethanol | Polar Protic | Expected to be Soluble | 10 mg/mL[8][9] | - |

| DMSO | Polar Aprotic | Expected to be Soluble | 25 mg/mL[8][9] | - |

| DMF | Polar Aprotic | Expected to be Soluble | 25 mg/mL[8][9] | - |

| Chloroform | Weakly Polar | Sparingly Soluble[2][3] | - | - |

| Hexane | Non-Polar | Expected to be Insoluble | - | - |

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of comprehensive published data, experimental determination of the solubility of benzamidoxime hydrochloride is essential for many research applications. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility and is highly recommended.

The Shake-Flask Method: Rationale and Causality

This method relies on creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute. The key principle is to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

Benzamidoxime hydrochloride

-

Selected solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Validated analytical method for quantification (e.g., HPLC-UV, UV-Vis spectroscopy)

Protocol:

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to prevent degradation of the analyte.

-

Addition of Excess Solute: Add an excess amount of benzamidoxime hydrochloride to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at a high speed to pellet the solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a syringe filter to remove any remaining solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Dilution and Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method. Quantify the concentration of benzamidoxime hydrochloride using a validated analytical technique.

-

Data Analysis: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

Visualization of the Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Theoretical Framework: Solvent-Solute Interactions

The principle of "like dissolves like" provides a foundational understanding of solubility. For benzamidoxime hydrochloride, the key interactions are:

-

Ion-Dipole Interactions: In polar solvents like water, the positive charge on the protonated amidoxime group is strongly attracted to the negative end of the solvent's dipole (the oxygen atom in water). This is a primary driver of solubility in highly polar media.

-

Hydrogen Bonding: The ability of benzamidoxime hydrochloride to both donate and accept hydrogen bonds is crucial for its solubility in protic solvents. Water, methanol, and ethanol can all engage in a network of hydrogen bonds with the solute, stabilizing it in solution.

-

Van der Waals Forces: The nonpolar benzene ring interacts with the nonpolar regions of solvent molecules through weaker London dispersion forces. In non-polar solvents, these are the only significant interactions, and they are not strong enough to overcome the lattice energy of the ionic salt.

The interplay of these forces explains the expected trend of high solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and poor solubility in non-polar solvents.

Caption: Dominant intermolecular forces and expected solubility.

Conclusion and Future Directions

While a comprehensive, quantitative solubility profile of benzamidoxime hydrochloride remains to be fully elucidated in the scientific literature, this guide provides a robust framework for its understanding and practical application. The predictive analysis, based on physicochemical properties and comparative data, suggests high solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and poor solubility in non-polar solvents.

For researchers and drug development professionals, the detailed experimental protocol for the shake-flask method offers a clear and reliable path to generating the specific solubility data required for their work. The generation and publication of such data would be a valuable contribution to the scientific community, aiding in the continued exploration of benzamidoxime hydrochloride and its derivatives as potential therapeutic agents.

References

-

Wikipedia. (2023). Benzamidine. Retrieved February 5, 2026, from [Link]

- Google Patents. (n.d.). US6509501B2 - Benzamidoxime derivatives, intermediates and processes for their preparation, and their use as fungicides.

-

PubChem. (n.d.). Benzamidoxime. Retrieved February 5, 2026, from [Link]

-

Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References. Retrieved February 5, 2026, from [Link]

- Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives.

-

Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved February 5, 2026, from [Link]

-

Eureka | Patsnap. (n.d.). Synthesis method of benzamidine hydrochloride. Retrieved February 5, 2026, from [Link]

-

Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). The Solubility of Polyimides in Polar Aprotic Solvents. Retrieved February 5, 2026, from [Link]

-

National Institutes of Health. (2021). Determination and Correlation of Solubility of Metformin Hydrochloride in Aqueous Binary Solvents from 283.15 to 323.15 K. Retrieved February 5, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved February 5, 2026, from [Link]

-

EPO Patent 1942875. (2015). CONTROLLED RELEASE FORMULATION. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). N'-Hydroxybenzenecarboximidamide. Retrieved February 5, 2026, from [Link]

Sources

- 1. N'-hydroxycyclopropanecarboximidamide hydrochloride | 22926-85-8 | Benchchem [benchchem.com]

- 2. BENZAMIDOXIME HYDROCHLORIDE CAS#: 613-92-3 [m.chemicalbook.com]

- 3. BENZAMIDOXIME HYDROCHLORIDE | 613-92-3 [chemicalbook.com]

- 4. Benzamidoxime hydrochloride | CAS 613-92-3 (non-salt) | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 苯甲脒 盐酸盐 水合物 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Benzamidine 99 1670-14-0 [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Benzamidine hydrochloride | 1670-14-0 [chemicalbook.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

Introduction: The Critical Role of Ionization in Molecular Behavior

An In-depth Technical Guide to the pKa Values and Ionization Behavior of Benzamidoxime Hydrochloride

Benzamidoxime and its derivatives represent a class of compounds with significant utility in medicinal chemistry and materials science, serving as crucial intermediates in the synthesis of various therapeutic agents and functional molecules.[1][2][3] The efficacy, safety, and developability of any ionizable compound are intrinsically linked to its acid-base properties, quantified by the acid dissociation constant (pKa). The pKa governs fundamental physicochemical characteristics such as aqueous solubility, lipophilicity, membrane permeability, and protein binding.[4][5] Consequently, a thorough understanding of the ionization behavior of a molecule like benzamidoxime hydrochloride is not merely an academic exercise but a foundational requirement for rational drug design, formulation development, and predicting in vivo performance.[4]

This guide provides a detailed examination of the ionization behavior of benzamidoxime hydrochloride. It moves beyond a simple statement of values to explore the underlying chemical principles, authoritative methods for pKa determination, and the profound implications of these properties for researchers, scientists, and drug development professionals.

Section 1: Molecular Structure and Locus of Ionization

Benzamidoxime possesses a unique functional group, the amidoxime moiety (-C(=NOH)NH₂), which contains both a weakly acidic proton on the oxime hydroxyl group and a basic amino group. The hydrochloride salt form, benzamidoxime hydrochloride, indicates that the basic amino group is protonated, existing as an ammonium cation (-NH₃⁺).

This structure gives rise to two key ionization events:

-

The acidic dissociation of the protonated amino group to its neutral conjugate base.

-

The acidic dissociation of the oxime hydroxyl proton at a higher pH.

The interplay between these two sites dictates the net charge of the molecule across the physiological pH range and beyond.

Caption: Ionization equilibrium of benzamidoxime hydrochloride.

Section 2: Quantitative Analysis of Ionization Constants

The pKa is the pH at which a specific ionizable group is 50% dissociated.[6] For benzamidoxime hydrochloride, two distinct pKa values are expected, corresponding to the two deprotonation steps.

| Ionization Step | pKa Value | Predominant Species at pH 7.4 | Reference |

| pKa₁ : R-C(=NOH)NH₃⁺ ⇌ R-C(=NOH)NH₂ + H⁺ | 6.85 ± 0.50 | Neutral | [7] |

| pKa₂ : R-C(=NOH)NH₂ ⇌ R-C(=NO⁻)NH₂ + H⁺ | > 9 (Estimated) | Neutral | General knowledge of oxime acidity |

Note: The pKa₂ for the oxime proton is typically higher than 9, but an exact experimental value for this specific molecule was not found in the provided search results. The estimation is based on the known pKa of similar functional groups.

The pKa value of 6.85 indicates that the protonated amino group is a relatively weak acid.[7] At physiological pH (~7.4), which is above this pKa, the equilibrium will favor the deprotonated, neutral form of the molecule. This has significant implications for its ability to cross biological membranes.

Section 3: Authoritative Methodologies for pKa Determination

Accurate pKa determination is paramount. The choice of method depends on factors like the compound's solubility, purity, and the presence of a chromophore. Two of the most reliable and widely used techniques are potentiometric titration and UV-Vis spectrophotometry.[8]

Potentiometric Titration: The Gold Standard

Potentiometry is one of the most common and robust methods for pKa determination due to its simplicity and low cost.[8] It involves monitoring the pH of a solution of the analyte as a standardized titrant (acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[9][10]

Caption: Experimental workflow for pKa determination by potentiometry.

Field-Proven Protocol for Potentiometric Titration:

-

Objective: To determine the pKa of benzamidoxime hydrochloride with high fidelity.

-

Principle: The Henderson-Hasselbalch equation dictates that when the concentrations of an acid and its conjugate base are equal, the pH is equal to the pKa.[11] This condition occurs at the half-equivalence point of a titration.

-

Methodology:

-

System Preparation & Calibration:

-

Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C).[12]

-

Prepare a standardized solution of 0.1 M NaOH, free from carbonate.

-

-

Analyte Solution Preparation:

-

Accurately weigh and dissolve benzamidoxime hydrochloride in degassed, deionized water to a concentration of approximately 1-5 mM.

-

Add a background electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration.[12] This is a critical step to ensure that activity coefficients remain stable, a self-validating measure that grounds the measurement in a consistent thermodynamic state.

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the analyte solution in a thermostatted vessel.[12]

-

Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to eliminate interference from dissolved atmospheric CO₂.[12]

-

Add the standardized 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette or automated titrator.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis & Validation:

-

Plot the recorded pH values against the volume of NaOH added.

-

To accurately determine the equivalence point (Veq), calculate the first (ΔpH/ΔV) and second (Δ²pH/ΔV²) derivatives of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.[9]

-

The pKa is the pH value on the original titration curve corresponding to the volume at half-equivalence (Veq/2).

-

-

UV-Vis Spectrophotometry: A Complementary Approach

This method is applicable when the protonated and deprotonated forms of a molecule exhibit different ultraviolet (UV) or visible light absorption spectra.[8] It is particularly useful for compounds with low solubility or when only small amounts of sample are available.

Caption: Experimental workflow for pKa determination by UV-Vis.

Field-Proven Protocol for UV-Vis Spectrophotometry:

-

Objective: To determine the pKa of benzamidoxime hydrochloride by correlating changes in UV absorbance with pH.

-

Principle: The absorbance of a solution containing a mixture of the acidic (HA) and basic (A⁻) forms is a weighted average of the molar absorptivities of the two species. By measuring absorbance across a range of pH values, a sigmoidal curve is generated, from which the pKa (the inflection point) can be derived.[5]

-

Methodology:

-

Preliminary Scan:

-

Record the full UV spectra of benzamidoxime hydrochloride in highly acidic (e.g., 0.1 M HCl, pH 1) and highly basic (e.g., 0.1 M NaOH, pH 13) solutions to determine the spectra of the fully protonated and fully deprotonated species, respectively.

-

Identify an analytical wavelength (λ) where the difference in absorbance between the two forms is maximal.

-

-

Sample Preparation:

-

Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with a constant ionic strength.

-

Prepare a set of samples by adding a small, constant volume of a concentrated stock solution of benzamidoxime hydrochloride to each buffer solution. This ensures the analyte concentration is consistent across all samples.

-

-

Measurement:

-

Measure the absorbance of each buffered solution at the pre-determined analytical wavelength.

-

-

Data Analysis:

-

Section 4: Factors Influencing pKa Values

The pKa of a molecule is not an immutable constant but is influenced by its chemical environment.

-

Electronic Effects: The phenyl ring in benzamidoxime influences the basicity of the amino group and the acidity of the oxime through resonance and inductive effects. Electron-withdrawing substituents on the ring would be expected to decrease the pKa of the ammonium group (making it more acidic) and decrease the pKa of the oxime group (also making it more acidic). Conversely, electron-donating groups would increase both pKa values.

-

Solvent: pKa values are solvent-dependent. While aqueous pKa is the standard, measurements in non-aqueous solvents like DMSO or acetonitrile may be necessary for poorly soluble compounds.[6][13] It is crucial to specify the solvent when reporting a pKa value.

-

Temperature: Acid-base dissociation is an equilibrium process and is therefore temperature-dependent. For rigor, pKa measurements should be performed at a controlled and reported temperature.[5]

Section 5: Implications for Drug Development and Research

The ionization state of benzamidoxime hydrochloride, as defined by its pKa values, is a critical determinant of its behavior in biological systems.[4]

-

Absorption and Permeability: With a pKa of 6.85, benzamidoxime will exist as a mixture of its charged (cationic) and neutral forms in the acidic environment of the stomach (pH 1-3.5). In the more neutral environment of the small intestine (pH 5.5-8), the neutral species will predominate.[5] According to the pH-partition hypothesis, the uncharged, more lipophilic form is better able to permeate biological membranes, a key step in oral absorption.

-

Solubility: The charged, protonated form of the molecule generally exhibits higher aqueous solubility. The hydrochloride salt form is used precisely for this reason—to improve the solubility and dissolution rate of the parent compound. Understanding the pH-solubility profile is essential for designing oral dosage forms.

-

Drug-Target Interactions: The charge state of a molecule can be critical for its interaction with a biological target. If the binding site of a target protein contains, for example, an acidic residue like aspartic acid, a positively charged ligand may form a favorable electrostatic interaction, enhancing binding affinity.

Conclusion

The ionization behavior of benzamidoxime hydrochloride is characterized by two key pKa values, with the dissociation of the protonated amino group occurring at a pKa of approximately 6.85. This value dictates that the molecule transitions from a predominantly cationic state in acidic conditions to a neutral state around physiological pH. This transition is fundamental to its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The accurate determination of this pKa, through robust and validated methods like potentiometric titration or UV-Vis spectrophotometry, is an indispensable step in the research and development pipeline. It provides the foundational data upon which scientists can build predictive models, design effective formulations, and ultimately develop safer and more efficacious chemical entities.

References

- Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (n.d.). National Center for Biotechnology Information.

- Development of Methods for the Determination of pKa Values. (n.d.). National Center for Biotechnology Information.

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace. Retrieved from [Link]

- Benzamidoxime derivatives, intermediates and processes for their preparation, and their use as fungicides. (n.d.). Google Patents.

-

The pKa Distribution of Drugs: Application to Drug Discovery. (2007). National Center for Biotechnology Information. Retrieved from [Link]

-

N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. (n.d.). Spandidos Publications. Retrieved from [Link]

- Synthesis method of benzamidine hydrochloride. (n.d.). Patsnap.

-

How to find pKa and Ka from a Titration Curve. (2020). YouTube. Retrieved from [Link]

- Process for producing benzamidoximes. (n.d.). Google Patents.

-

How To Use a pKa Table. (2010). Master Organic Chemistry. Retrieved from [Link]

-

pKa Determination in non-Aqueous Solvents and. (2021). The University of Liverpool Repository. Retrieved from [Link]

-

Measurement of pKa by Potentiometry. (2021). YouTube. Retrieved from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved from [Link]

-

pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. Retrieved from [Link]

-

Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Development and validation of a FIA/UV-Vis method for pKa determination of oxime based acetylcholinesterase reactivators. (n.d.). ResearchGate. Retrieved from [Link]

-

pKa and Acid Strength - What Factors Affect the Acidity. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Recent Advancements in Spectrophotometric pKa Determinations: A Review. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). Chair of Analytical Chemistry. Retrieved from [Link]

Sources

- 1. US6509501B2 - Benzamidoxime derivatives, intermediates and processes for their preparation, and their use as fungicides - Google Patents [patents.google.com]

- 2. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]

- 4. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijper.org [ijper.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. BENZAMIDOXIME HYDROCHLORIDE CAS#: 613-92-3 [m.chemicalbook.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. m.youtube.com [m.youtube.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

Crystal Structure Analysis of Benzamidoxime Hydrochloride: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for Structural Elucidation

In the landscape of pharmaceutical development, the conversion of an active pharmaceutical ingredient (API) into a salt form is a cornerstone of optimizing its physicochemical properties. Hydrochloride salts, in particular, are frequently employed to enhance solubility, stability, and bioavailability. Benzamidoxime and its derivatives represent a class of compounds with significant therapeutic potential, including anticancer and antimicrobial activities.[1] The precise three-dimensional arrangement of atoms in the crystalline lattice of its hydrochloride salt is not merely academic; it governs these critical pharmaceutical parameters.

As of the latest literature review, a definitive single-crystal X-ray structure of benzamidoxime hydrochloride is not publicly available in crystallographic databases. This guide, therefore, serves a dual purpose: it is both a comprehensive roadmap for any research team embarking on the determination of this novel structure and a technical manual on the core principles of small-molecule crystallography as applied to organic salts. We will navigate the entire workflow, from rational synthesis and crystallization to data interpretation and validation, explaining the causality behind each decision. To illustrate these principles with concrete data, we will reference the known structure of a closely related compound, 4-chlorobenzamidoxime, as a practical case study.[2]

Section 1: The Foundation – Strategic Synthesis and the Art of Single-Crystal Growth

The journey to a crystal structure begins not on the diffractometer, but at the lab bench. The quality of the final structural model is inextricably linked to the purity of the starting material and the success of the crystallization experiment.

Synthesis of Benzamidoxime Free Base

Benzamidoxime is typically synthesized via the reaction of benzonitrile with hydroxylamine.[3] The use of a base, such as potassium carbonate, is crucial to deprotonate the hydroxylamine hydrochloride salt, liberating the free hydroxylamine nucleophile required for the addition reaction to the nitrile carbon.

Experimental Protocol: Synthesis of Benzamidoxime

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add benzonitrile (1.0 eq.), hydroxylamine hydrochloride (1.0 eq.), and ethanol.

-

Base Addition: In a separate vessel, dissolve potassium carbonate (1.0 eq.) in a minimal amount of water and add it to the reaction mixture.

-

Reflux: Heat the heterogeneous mixture to reflux (typically around 80°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Reduce the ethanol volume under vacuum. The crude product often precipitates upon cooling or can be encouraged by the addition of cold water.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure benzamidoxime as a white crystalline solid.[2]

Formation of the Hydrochloride Salt and Crystallization Strategy

The formation of the hydrochloride salt requires the protonation of a basic site on the benzamidoxime molecule. The amidoxime group contains two nitrogen atoms and one oxygen atom, presenting multiple potential sites for protonation. The most basic site is predicted to be the amino nitrogen, which, upon protonation, allows for charge delocalization.

To obtain high-quality single crystals, the goal is to create a supersaturated solution from which the salt can slowly precipitate in an ordered crystalline lattice. This requires careful selection of a solvent or solvent system in which the benzamidoxime hydrochloride has moderate solubility—soluble when hot but sparingly soluble at room temperature.

Experimental Protocol: Crystallization of Benzamidoxime Hydrochloride

-

Salt Formation: Dissolve the purified benzamidoxime (1.0 eq.) in a minimal amount of an anhydrous solvent, such as methanol or isopropanol.

-

Acidification: To this solution, add a stoichiometric amount (1.0 eq.) of anhydrous hydrochloric acid. This is critical; using aqueous HCl can lead to the formation of a hydrate. Anhydrous HCl can be sourced from a cylinder or prepared by reacting sodium chloride with concentrated sulfuric acid. A common laboratory practice is to use a solution of HCl in an anhydrous solvent like dioxane or isopropanol.[4]

-

Induce Crystallization:

-

Method A: Slow Evaporation: Leave the flask lightly covered (e.g., with perforated parafilm) in a vibration-free area. The slow evaporation of the solvent will gradually increase the concentration, leading to crystal growth over several days.

-

Method B: Vapor Diffusion: Place the solution in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the salt is insoluble (e.g., diethyl ether or hexane). The vapor of the anti-solvent will slowly diffuse into the primary solvent, reduce the salt's solubility, and promote crystallization.

-

Method C: Slow Cooling: If the salt is significantly more soluble in a hot solvent, heat the solution to dissolve the compound completely, then allow it to cool to room temperature slowly, followed by further cooling in a refrigerator.

-

Causality Insight: The choice of solvent is paramount. Protic solvents like methanol or ethanol are often good starting points as they can engage in hydrogen bonding and effectively solvate the ions. The key is to avoid solvents that bind too strongly, which would inhibit crystallization, or solvents in which the salt is completely insoluble. Anhydrous conditions are essential to prevent the incorporation of water molecules into the crystal lattice, which would result in a hydrate rather than the desired anhydrous salt structure.[5]

Section 2: The Crystallographic Workflow – From a Single Crystal to a Diffraction Pattern

Single-Crystal X-ray Diffraction (SCXRD) is the definitive technique for determining the precise arrangement of atoms in a crystal.[6] It provides detailed information on bond lengths, bond angles, and intermolecular interactions.[7]

dot digraph "Crystallographic_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.5, ranksep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368", penwidth=1.5];

subgraph "cluster_Experiment" { label="Experimental Phase"; style="filled"; fillcolor="#FFFFFF"; color="#4285F4"; Crystal [label="1. Crystal Selection & Mounting", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="2. Unit Cell Screening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="3. Data Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Computation" { label="Computational Phase"; style="filled"; fillcolor="#FFFFFF"; color="#34A853"; Integration [label="4. Data Integration & Reduction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution [label="5. Structure Solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Refinement [label="6. Structure Refinement", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_Analysis" { label="Analysis & Validation"; style="filled"; fillcolor="#FFFFFF"; color="#EA4335"; Validation [label="7. Model Validation (CIF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Interpretation [label="8. Structural Interpretation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Publication [label="9. Database Deposition (CSD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

Crystal -> Screening [label="Mount on Goniometer"]; Screening -> Data [label="Determine Crystal Quality & Strategy"]; Data -> Integration [label="Collect Diffraction Images"]; Integration -> Solution [label="Generate Reflection File (hkl)"]; Solution -> Refinement [label="Find Initial Atomic Positions"]; Refinement -> Validation [label="Optimize Model vs. Data"]; Validation -> Interpretation [label="Check for Errors & Validity"]; Interpretation -> Publication [label="Analyze Geometry & Interactions"]; }

Caption: The end-to-end workflow for single-crystal X-ray structure determination.

Step-by-Step Methodology: SCXRD Data Collection

-

Crystal Selection: Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) that is free of cracks and defects.

-

Mounting: Mount the crystal on a glass fiber or a cryo-loop using cryo-oil and immediately place it in the cold nitrogen stream (typically 100 K) of the diffractometer.

-

Expert Insight: Using a low temperature is crucial. It minimizes thermal motion of the atoms, leading to sharper diffraction spots and a more precise structure. It also protects many organic crystals from damage by the X-ray beam.

-

-

Preliminary Screening: Collect a few initial diffraction images to determine the preliminary unit cell parameters and assess the crystal's quality (e.g., spot shape, degree of mosaicity). This step validates whether the crystal is a single, well-ordered specimen suitable for a full data collection.

-

Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), the software calculates an optimal strategy to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times. This involves a series of scans where the crystal is rotated in the X-ray beam.

-

Data Integration and Reduction: After collection, the raw image files are processed. The software locates the diffraction spots, integrates their intensities, and applies corrections for experimental factors (e.g., Lorentz factor, polarization). The output is a reflection file containing the Miller indices (h,k,l) and the intensity for each reflection.

Section 3: From Data to Structure – Solution, Refinement, and Validation

With a high-quality dataset in hand, the next phase is to translate the diffraction data into a chemically meaningful atomic model.

-

Structure Solution: The "phase problem" is the central challenge in crystallography: the experiment measures intensities, but not the phases of the diffracted X-rays. For small molecules like benzamidoxime hydrochloride, this is typically solved using direct methods, a computational approach that uses statistical relationships between reflection intensities to derive initial phase estimates. This yields an initial electron density map where the positions of most non-hydrogen atoms can be identified.

-

Structure Refinement: This is an iterative process of optimizing the atomic model to best fit the experimental data. The atomic positions, and their anisotropic displacement parameters (which model thermal vibration), are adjusted using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a "riding model."

-

Validation: A Self-Validating System: The quality and trustworthiness of a crystal structure are assessed by several key metrics:

-

R-factors (R1, wR2): These are residual factors that measure the agreement between the observed diffraction data and the data calculated from the final structural model. Lower values indicate a better fit (typically R1 < 5% for a good quality structure).

-

Goodness-of-Fit (GooF): This value should be close to 1.0, indicating that the model is a good fit to the data and that the weighting scheme is appropriate.

-

Residual Electron Density: The final difference electron density map should be relatively flat, with no significant peaks or troughs, which would suggest missing atoms or errors in the model.

-

This system of checks and balances ensures the final model is a chemically sensible and statistically robust representation of the molecule in the crystalline state.

Section 4: The Chemical Story – Interpreting the Crystal Structure

While we do not have the structure for benzamidoxime hydrochloride, we can use the published data for 4-chlorobenzamidoxime to demonstrate the process of structural interpretation.[2] This molecule provides a close analogue for understanding the conformation and hydrogen bonding of the core amidoxime group.

Table 1: Example Crystallographic Data (for 4-Chlorobenzamidoxime)

| Parameter | Value |

| Chemical Formula | C₇H₇ClN₂O |

| Formula Weight | 170.60 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9930 (16) |

| b (Å) | 12.806 (3) |

| c (Å) | 7.6740 (15) |

| β (°) | 90.96 (3) |

| Volume (ų) | 785.4 (3) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 293 (2) |

| Final R1 [I > 2σ(I)] | 0.061 |

| Final wR2 (all data) | 0.179 |

| Goodness-of-Fit (GooF) | 1.04 |

| Data sourced from Kang et al. (2007).[2] |

Structural Analysis and Expectations for Benzamidoxime Hydrochloride

In the known structure of 4-chlorobenzamidoxime, the molecule's conformation is stabilized by an intramolecular N—H···O hydrogen bond.[2] The crystal packing is dominated by intermolecular N—H···O and O—H···N hydrogen bonds, creating a robust network.

For benzamidoxime hydrochloride , we would expect to see the following key features:

-

Protonation Site: The proton from HCl will be located on one of the nitrogen atoms. The most likely site is the NH₂ nitrogen, forming an -NH₃⁺ group, which allows for favorable charge delocalization across the N-C-N system.

-

The Role of the Chloride Ion: The Cl⁻ anion will be a primary acceptor for hydrogen bonds. We would anticipate strong hydrogen bonds from the protonated amidinium group (N-H···Cl) and potentially from the oxime hydroxyl group (O-H···Cl). These interactions will be the defining feature of the crystal packing.

-

Molecular Conformation: The planarity of the phenyl ring and the amidoxime group will be of interest. The dihedral angle between these two groups will dictate the overall molecular shape.

-

Supramolecular Assembly: The combination of N-H···Cl and O-H···Cl hydrogen bonds will likely link the molecules into chains, sheets, or a 3D network, defining the crystal's stability and physical properties.

dot digraph "Molecular_Interactions" { graph [fontname="Arial", fontsize=12, layout=neato]; node [shape=none, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368", style=dashed, penwidth=1.5];

// Benzamidoxime Hydrochloride Cation subgraph "cluster_cation" { label="Protonated Benzamidoxime Cation"; style="invis"; pos="0,1!"; C_ring1 [label="C", pos="0,0!"]; C_ring2 [label="C", pos="-0.87,-0.5!"]; C_ring3 [label="C", pos="-0.87,-1.5!"]; C_ring4 [label="C", pos="0,-2!"]; C_ring5 [label="C", pos="0.87,-1.5!"]; C_ring6 [label="C", pos="0.87,-0.5!"]; C_amidine [label="C", pos="0,1.4!"]; N_amine [label="NH₃⁺", pos="-1.2,2.2!", fontcolor="#4285F4"]; N_oxime [label="N", pos="1.2,2.2!"]; O_oxime [label="OH", pos="2.2,2.9!", fontcolor="#EA4335"];

}

// Chloride Anion Cl_anion [label="Cl⁻", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", pos="0,4!"];

// Hydrogen Bonds N_amine -> Cl_anion [label="N-H···Cl", fontcolor="#4285F4"]; O_oxime -> Cl_anion [label="O-H···Cl", fontcolor="#EA4335"]; }

Caption: Expected hydrogen bonding in benzamidoxime hydrochloride.

Section 5: Quality Assurance – The Role of Powder X-Ray Diffraction (PXRD)

A single-crystal structure represents a near-perfect, idealized sample. To ensure that the structure determined from one crystal is representative of the bulk material synthesized, Powder X-Ray Diffraction (PXRD) is an essential complementary technique.

A PXRD experiment uses a finely ground powder of the crystalline material. The resulting diffraction pattern is a unique "fingerprint" for that specific crystalline phase. By computationally simulating a powder pattern from the single-crystal data and comparing it to the experimental PXRD pattern of the bulk sample, one can confirm the phase purity and identity of the synthesized material. This step is critical for quality control and ensures that the material being used in further pharmaceutical studies is the same as the one characterized by SCXRD.

Conclusion

The crystal structure analysis of benzamidoxime hydrochloride is a vital step in its development as a potential pharmaceutical agent. While its structure remains to be determined, this guide provides a robust, scientifically-grounded framework for its elucidation. The process demands meticulous attention to detail, from the initial synthesis and crystallization to the final interpretation of the atomic architecture. By following a logical workflow, understanding the causality behind each experimental choice, and employing a system of rigorous validation, researchers can confidently determine and analyze this novel crystal structure. The resulting data will provide invaluable insights into the solid-state properties of benzamidoxime hydrochloride, paving the way for its rational formulation and development.

References

-

Arun, K., et al. (2015). Crystal Structure of Benzydamine Hydrochloride Salt. Available at: [Link]

-

Academia.edu. (n.d.). Crystal Structure of Benzydamine Hydrochloride Salt. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Benzamidoxime. PubChem Compound Database. Available at: [Link]

-

Sato, Y., et al. (2014). N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. Anticancer Research. Available at: [Link]

-

Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Available at: [Link]

- Google Patents. (n.d.). US5942538A - Benzamidoxime derivatives, method for preparation thereof and fungicide for agricultural and horticultural use.

-

Li, S., et al. (2017). Crystal Structures, X-Ray Photoelectron Spectroscopy, Thermodynamic Stabilities, and Improved Solubilities of 2-Hydrochloride Salts of Vortioxetine. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Rupasinghe, T., & Spingler, B. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Molecules. Available at: [Link]

-

Kang, S., et al. (2007). 4-Chlorobenzamidoxime. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

- Google Patents. (n.d.). US20100204470A1 - method for salt preparation.

-

Patsnap. (n.d.). Synthesis method of benzamidine hydrochloride. Available at: [Link]

-

Xu, S. Q., & Li, J. M. (2008). Benzamide oxime. ResearchGate. Available at: [Link]

-

Vella-Zarb, L., & Bolla, G. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals. Available at: [Link]

-

National Center for Biotechnology Information. (2008). Benzamide oxime. PMC. Available at: [Link]

-

Royal Society of Chemistry. (2021). Synthesis, X-ray crystal structure elucidation and Hirshfeld surface analysis of N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide: investigations for elastase inhibition, antioxidant and DNA binding potentials for biological applications. Available at: [Link]

-

Cook, J. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at: [Link]

-

Carleton College. (2018). Single-crystal X-ray Diffraction. Science Education Resource Center. Available at: [Link]

-

Reddit. (2023). How to detect a HCl salt in organic compounds. r/chemistry. Available at: [Link]

-

Di Pietro, O., et al. (2023). Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency. International Journal of Molecular Sciences. Available at: [Link]

-

Caira, M. R. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Pharmaceutics. Available at: [Link]

Sources

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A monoclinic polymorph of N-(3-chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, X-ray diffraction analysis, quantum chemical studies and α-amylase inhibition of probenecid derived S-alkylphthalimide-oxadiazole-benzenesulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzamide, hydrochloride | C7H8ClNO | CID 12196675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Benzamidoxime Strategy in Medicinal Chemistry: From Chemical Curiosity to Bioavailability Solution

Introduction: The Bioavailability Paradox

In medicinal chemistry, the amidine functional group (

However, this same basicity creates a significant pharmacokinetic liability. At physiological pH (7.4), amidines are fully protonated (

The Benzamidoxime Prodrug Strategy was developed to resolve this paradox. By introducing a hydroxyl group onto the amidine nitrogen (

Mechanism of Activation: The mARC Pathway

Unlike ester prodrugs which are hydrolyzed by ubiquitous esterases (e.g., CES1, CES2), benzamidoximes require a specific reductive activation pathway located primarily in the outer mitochondrial membrane of hepatocytes and renal cells.

The reduction is catalyzed by a three-component electron transport chain involving:

-

NADH-Cytochrome b5 Reductase (Cyb5R): Extracts electrons from NADH.

-

Cytochrome b5 (Cyb5): Acts as the electron carrier.

-

mARC (mARC1/mARC2): The terminal molybdenum-containing enzyme that reduces the N-O bond.

Diagram 1: The mARC Reduction Cascade

The following diagram illustrates the electron flow required to activate a benzamidoxime prodrug into its active amidine form.

Caption: Electron transport chain for the reductive activation of benzamidoxime prodrugs via the NADH-dependent mitochondrial system.

Historic Development and Case Studies

The development of benzamidoxime derivatives is characterized by high-profile successes and instructive failures, driving the evolution of prodrug design.

Phase I: The Proof of Concept – Ximelagatran

Ximelagatran (AstraZeneca) was the first oral direct thrombin inhibitor to reach the market (Exanta), designed to replace warfarin.

-

Chemistry: It is a double prodrug.[1] The carboxylic acid is masked as an ethyl ester, and the amidine is masked as an

-hydroxyamidine (amidoxime). -

Metabolism: It requires two activation steps: ester hydrolysis (ubiquitous) and

-O reduction (mARC). -

Outcome: Although effective, it was withdrawn in 2006 due to idiosyncratic liver toxicity (DILI). While the exact mechanism remains debated, it highlighted the potential immunogenicity or toxicity of specific amidoxime metabolites or the mARC pathway intermediates in susceptible individuals.

Phase II: The Trypanosomiasis Hope – Pafuramidine (DB289)

Designed to treat Human African Trypanosomiasis (HAT), pafuramidine was an oral prodrug of furamidine (DB75).[2]

-

Chemistry: A bis-O-methylamidoxime.

-

Metabolism: More complex than ximelagatran. It requires CYP450-mediated O-demethylation (likely CYP1A2/CYP4F) to reveal the amidoxime, followed by mARC reduction to the amidine.

-

Outcome: Failed in Phase III clinical trials due to delayed renal toxicity. This failure underscored the risk of accumulation of cationic metabolites in renal tissue.

Phase III: The Carbamate Divergence – Dabigatran Etexilate

Crucial Distinction: Dabigatran etexilate (Pradaxa) is often grouped with amidoximes, but it is chemically distinct.

-

Chemistry: It is a double prodrug, but the amidine is masked as a carbamate (hexyloxycarbonyl), not an amidoxime.

-

Activation: It relies entirely on esterases (CES1 and CES2) for hydrolysis. It does not utilize the mARC pathway.

-

Current Research: Because CES1 activity varies genetically (leading to variable drug levels), researchers are currently synthesizing "Dabigatran-amidoxime" derivatives (e.g., prodrugs of the active metabolite) to exploit the more consistent mARC pathway, attempting to "fix" the variability of the approved drug.

Synthetic Protocols: Preparation of Benzamidoximes[3][4]

The synthesis of benzamidoximes from nitriles is a robust reaction, typically proceeding via nucleophilic addition of hydroxylamine.

Standard Operating Procedure (SOP)

Objective: Conversion of 4-cyanobenzamidine derivative to corresponding benzamidoxime.

Reagents:

-

Nitrile substrate (1.0 equiv)

-

Hydroxylamine hydrochloride (

) (1.5 – 3.0 equiv) -

Base: Sodium Carbonate (

) or Triethylamine ( -

Solvent: Ethanol or Methanol (Absolute)

Protocol:

-

Preparation of Free Base: In a round-bottom flask, dissolve hydroxylamine hydrochloride in ethanol. Add the base (e.g.,

) and stir for 30 minutes at room temperature to generate free hydroxylamine in situ. -

Addition: Add the nitrile substrate to the reaction mixture.

-

Reaction: Heat the mixture to reflux (

) for 4–12 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 9:1) or LC-MS.[3][4] The amidoxime is more polar than the nitrile. -

Workup:

-

Evaporate the solvent under reduced pressure.

-

Resuspend the residue in water.

-

If solid precipitates:[5] Filter and wash with cold water.

-

If oil forms: Extract with Ethyl Acetate (

), wash with brine, dry over

-

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography.

Diagram 2: Synthetic Workflow & Characterization

Caption: Step-by-step synthetic workflow for benzamidoxime generation with key spectroscopic validation markers.

In Vitro Metabolic Stability Assessment

To validate a new benzamidoxime derivative, one must prove it is stable in plasma (to avoid premature activation) but rapidly reduced in mitochondrial environments.

Comparative Stability Table

| Assay System | Expected Stability | Mechanism |

| Plasma (Human/Rat) | High Stability (>2h | Lack of mARC/reductase enzymes in plasma. |

| Liver Microsomes | Moderate/Low Stability | Presence of Cyt b5/Reductase, though mARC is mitochondrial. Some cross-contamination or microsomal reduction can occur. |

| Liver Mitochondria | Rapid Conversion | High concentration of mARC system. Primary site of activation. |

| S9 Fraction | Moderate Conversion | Contains both microsomes and cytosol; less specific than mitochondria. |

Protocol: Mitochondrial Reduction Assay

-

Preparation: Isolate liver mitochondria (porcine or human) via differential centrifugation.

-

Incubation:

-

Substrate: Benzamidoxime (

). -

Cofactor: NADH (

) is essential . Without NADH, the reaction should not proceed (negative control). -

Buffer: Phosphate buffer (pH 7.4).

-

-

Time-points: 0, 5, 15, 30, 60 min at

. -

Termination: Add ice-cold Acetonitrile (activates protein precipitation).

-

Analysis: Centrifuge and analyze supernatant via HPLC-UV or LC-MS/MS. Measure the disappearance of Amidoxime and appearance of Amidine.

References

-

Clement, B., et al. (2023). The mitochondrial amidoxime-reducing component (mARC): History, discovery, and prodrug strategies. National Institutes of Health. Link

-

Eriksson, B. I., et al. (2003).[6] Ximelagatran: Direct Thrombin Inhibitor and its metabolic pathways.[4][7][8][9] NIH / PubMed Central. Link

-

Hauel, N. H., et al. (2002). Structure-based design of novel potent nonpeptide thrombin inhibitors. Journal of Medicinal Chemistry. Link

-

Havemeyer, A., et al. (2011). The mitochondrial amidoxime reducing component (mARC) - from prodrug-activation mechanism to drug-metabolizing enzyme. NIH / PubMed Central. Link

-

Paine, M. F., et al. (2016).[2] Efficacy and Safety of Pafuramidine in Phase 2 Trials for HAT. NIH / PubMed Central. Link

-

Parker, R., et al. (2022).[10] Carboxylesterase-2 plays a critical role in dabigatran etexilate active metabolite formation.[10][11] Drug Metabolism and Pharmacokinetics.[7][8][12] Link

-

Smolecule. (2023). Synthesis of N'-Hydroxybenzenecarboximidamide hydrochloride (Benzamidoxime). Smolecule Chemical Database. Link

Sources

- 1. Physiologically‐based pharmacokinetics modeling to investigate formulation factors influencing the generic substitution of dabigatran etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy, Safety, and Dose of Pafuramidine, a New Oral Drug for Treatment of First Stage Sleeping Sickness, in a Phase 2a Clinical Study and Phase 2b Randomized Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Absorption, distribution, metabolism, and excretion of ximelagatran, an oral direct thrombin inhibitor, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ximelagatran: pharmacokinetics and pharmacodynamics of a new strategy for oral direct thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action of the oral direct thrombin inhibitor ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carboxylesterase-2 plays a critical role in dabigatran etexilate active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

Pharmacological Potential of Benzamidoxime Hydrochloride as a Nitric Oxide Donor

This technical guide details the pharmacological profile of Benzamidoxime Hydrochloride, focusing on its dual metabolic fate and its specific potential as a nitric oxide (NO) donor.

Technical Guide for Drug Development & Research

Executive Summary

Benzamidoxime hydrochloride (N-hydroxybenzenecarboximidamide) represents a critical chemical scaffold in nitric oxide research. While historically utilized as a model substrate to elucidate the Mitochondrial Amidoxime Reducing Component (mARC) enzyme system, it possesses a distinct pharmacological potential as an oxidative precursor to nitric oxide (NO). This guide analyzes the compound's metabolic bifurcation—where it acts either as a prodrug for benzamidine (via reduction) or as a donor of NO (via oxidation)—and provides validated protocols for assessing its vasorelaxant properties.

Mechanistic Principles: The Metabolic Bifurcation

The pharmacological activity of benzamidoxime is defined by a competition between two distinct enzymatic pathways. Understanding this bifurcation is essential for manipulating its potential as an NO donor.

The Oxidative Pathway (NO Generation)

Similar to the endogenous NO synthase (NOS) intermediate N-hydroxy-L-arginine (NOHA) , the amidoxime moiety of benzamidoxime can undergo oxidative cleavage.

-

Mechanism: The C=N(OH) bond is oxidized, releasing NO and yielding the corresponding amide (benzamide) or nitrile.

-

Catalysts: This reaction is catalyzed by Cytochrome P450 isoforms (CYP450), peroxidases (e.g., Horseradish Peroxidase), and potentially uncoupled NOS.

-

Physiological Outcome: Release of NO activates Soluble Guanylate Cyclase (sGC), increasing cGMP levels and causing smooth muscle relaxation (vasodilation).

The Reductive Pathway (Inactivation/Prodrug Activation)

This is the dominant pathway in the liver, often limiting the systemic bioavailability of the NO-donating species.

-

Mechanism: The N-OH group is reduced to an N-H group, converting benzamidoxime into benzamidine .

-

Enzyme System: The reaction is catalyzed by the mARC system located on the outer mitochondrial membrane. It requires three components:

-

Pharmacological Consequence: Benzamidine is a serine protease inhibitor (e.g., trypsin inhibitor) and does not release NO. Thus, high mARC activity acts as a "sink," reducing the NO-donating efficacy of benzamidoxime.

Pathway Visualization

The following diagram illustrates the metabolic fate of benzamidoxime.

Caption: Metabolic bifurcation of Benzamidoxime showing the competition between NO generation (Oxidation) and Benzamidine formation (Reduction).

Pharmacological Profile[3][4]

| Parameter | Description |

| Primary Mechanism | Exogenous NO donor via oxidative bioactivation. |

| Secondary Mechanism | Competitive inhibition of serine proteases (via metabolite Benzamidine). |

| Bioavailability | High oral bioavailability due to lipophilicity of the amidoxime group (compared to amidines). |

| Half-life | Short to moderate; rapidly metabolized by hepatic mARC. |